molecular formula C20H27NO3·ClH B600442 Hetisine hydrochloride CAS No. 149926-20-5

Hetisine hydrochloride

Cat. No. B600442
CAS RN: 149926-20-5
M. Wt: 365.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hetisine hydrochloride is a type of C20-diterpenoid alkaloid (DA), which is one of the most important DA subtypes . It is derived from hetidine, which is found in the plant Heteratisa verna . Hetisine hydrochloride has been shown to inhibit the growth of yeast, fungi, and bacteria . It binds to the ribosome, inhibiting protein synthesis .


Synthesis Analysis

Hetisine-type DAs are obtained from plants from seven genera in three families, most of which were isolated from the genera Aconitum and Delphinium in the Ranunculaceae family . They are characterized by a heptacyclic hetisane skeleton formed by the linkage of C(14)–C(20) and N C(6) bonds in an atisine-type DA .


Molecular Structure Analysis

The molecular structure of hetisine hydrochloride is characterized by a heptacyclic hetisane skeleton formed by the linkage of C(14)–C(20) and N–C(6) bonds in an atisine-type DA . The structural diversity is created by the states of the N atom and various substituents .


Chemical Reactions Analysis

The chemical reactions of hetisine hydrochloride are closely related to their chemical structures . The prominent antiarrhythmic effects and low toxicity of hetisine-type DAs highlight their potential in antiarrhythmic drug discovery .

Scientific Research Applications

  • Structural Analysis : The molecular and crystal structure of hetisine hydrochloride has been studied, revealing its coordinatoclathrate properties and morphotropic transitions across different salts (Tashkhodzhaev et al., 1992).

  • Synthetic Strategies : Research has been conducted on synthesizing hetisine-type diterpenoid alkaloids, employing strategies like benzyne acyl-alkylation for constructing key tricycles and sequential C-N bond formations (Kou et al., 2018). Another approach includes an intramolecular oxidopyridinium dipolar cycloaddition for the formation of hetisine alkaloids' core structure (Peese & Gin, 2005).

  • Pharmacological Activities : Hetisine-type diterpenoid alkaloids, including hetisine hydrochloride, have shown a range of pharmacological actions such as antiarrhythmic, antitumor, antimicrobial, insecticidal activities, and effects on peripheral vasculature. These activities are closely related to their chemical structures, highlighting their potential in drug discovery (Yin et al., 2021).

  • Natural Occurrence and Extraction : Hetisine-type alkaloids have been isolated from plants like Aconitum orochryseum, used in traditional Bhutanese medicine, revealing their natural occurrence and potential for extraction from plant sources (Wangchuk et al., 2007).

  • Chemical Transformations : Research has also focused on the chemical transformation of hetisine, such as rearrangement reactions leading to products with an adamantane-type skeleton (Pelletier et al., 1981).

Future Directions

Hetisine-type DAs with diverse bioactivities are promising lead structures for further development as commercial agents in medicine . In particular, a representative compound of hetisine-type DAs, Guan-fu base A (49), has been discovered and introduced as a new antiarrhythmic drug (acehytisine hydrochloride injection) by Chinese scientists . These findings underscore the still largely untapped potential of hetisine-type DAs and encourage their further extensive investigation .

properties

IUPAC Name

(1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJNFPYTJQUYMD-HNYNTCTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3[C@@H]([C@H]([C@@H](C6C4N5C2)O)C(=C)C7)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hetisine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.